molecular formula C6H3ClF2INO B8105573 2-Chloro-3-(difluoromethoxy)-6-iodopyridine

2-Chloro-3-(difluoromethoxy)-6-iodopyridine

Cat. No.: B8105573
M. Wt: 305.45 g/mol
InChI Key: NJPXBEXZDDRMGT-UHFFFAOYSA-N
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Description

This compound is valued in medicinal and agrochemical research due to its unique electronic and steric profile, which arises from the combination of electron-withdrawing groups (Cl, I) and the difluoromethoxy moiety.

Properties

IUPAC Name

2-chloro-3-(difluoromethoxy)-6-iodopyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClF2INO/c7-5-3(12-6(8)9)1-2-4(10)11-5/h1-2,6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJPXBEXZDDRMGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1OC(F)F)Cl)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClF2INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Chloro-3-(difluoromethoxy)-6-iodopyridine is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structure, featuring halogen substituents, enhances its interactions with biological targets, making it a candidate for various therapeutic applications.

Chemical Structure

The chemical formula for this compound is C7H4ClF2INOC_7H_4ClF_2INO. The presence of chlorine, iodine, and difluoromethoxy groups significantly influences its chemical properties and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. These interactions can modulate various biochemical pathways, including:

  • Enzyme Inhibition : The compound may inhibit cytochrome P450 enzymes, affecting drug metabolism and cellular signaling pathways.
  • Receptor Modulation : It can potentially target receptors involved in cancer and inflammatory pathways, leading to altered cellular responses.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibitory effects on colon cancer cell lines
AntimicrobialPotential inhibition of microbial growth
Enzyme InteractionModulation of cytochrome P450 enzymes

Case Studies and Research Findings

  • Anticancer Activity :
    • A study evaluated the compound's effect on colon cancer cell lines, revealing significant antiproliferative activity with IC50 values in the nanomolar range. This suggests the potential for further development as a targeted cancer therapy .
  • Enzyme Interaction Studies :
    • Investigations into the compound's interaction with metabolic enzymes demonstrated its capability to alter metabolic pathways significantly. For instance, it was found to inhibit specific cytochrome P450 isoforms, which could impact drug metabolism and efficacy .
  • Antimicrobial Efficacy :
    • Although detailed data are sparse, initial screening indicated that the compound possesses antimicrobial properties that warrant further exploration .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Substituent Position and Electronic Effects

6-Iodo-2,3-dimethoxypyridine (CAS 321535-23-3)
  • Structural Differences : Replaces the 2-chloro and 3-difluoromethoxy groups with methoxy (-OCH₃) substituents.
  • Impact on Properties: Methoxy groups are electron-donating, contrasting with the electron-withdrawing nature of Cl and -OCF₂H.
  • Applications : Likely used in less reactive synthetic pathways or where steric hindrance is prioritized over electronic activation.
2-Chloro-6-methoxy-3-nitropyridine (CAS 1211534-27-8)
  • Structural Differences: Features a nitro (-NO₂) group at position 3 instead of difluoromethoxy.
  • Impact on Properties : The nitro group strongly deactivates the ring, making the compound less reactive toward nucleophilic substitution but more amenable to reduction or catalytic hydrogenation. The absence of iodine limits utility in Suzuki-Miyaura couplings .
  • Applications: Potential precursor for amino-pyridine derivatives via nitro reduction.
6-Chloro-2-carboxy-3-fluoropyridine
  • Structural Differences : Substitutes difluoromethoxy with a carboxylic acid (-COOH) and adds fluorine at position 3.
  • Impact on Properties : The carboxyl group enhances solubility in polar solvents and introduces acidity (pKa ~2–3). Fluorine’s electronegativity may stabilize adjacent substituents but lacks the steric bulk of -OCF₂H .
  • Applications : Likely used in metal-chelating or proton-transfer reactions.

Halogenation Patterns and Reactivity

2-Chloro-3-(4-iodobenzoyl)pyridine
  • Structural Differences : Contains a 4-iodobenzoyl group instead of difluoromethoxy.
  • Impact on Properties : The benzoyl group introduces conjugation and planar rigidity, altering π-π stacking interactions. The iodine’s position on the benzoyl moiety (rather than the pyridine ring) directs reactivity toward aryl-iodine cross-couplings .
  • Applications : Useful in synthesizing biaryl structures via Ullmann or Heck reactions.
5-Bromo-6-chloro-2-(4-fluorophenyl)-3-iodofuro[2,3-b]pyridine
  • Structural Differences : Incorporates a fused furan ring and multiple halogens (Br, Cl, I).
  • Multi-halogenation enables sequential functionalization but complicates regioselectivity .
  • Applications : Candidate for polycyclic drug scaffolds or optoelectronic materials.

Functional Group Influence on Physicochemical Properties

Compound Key Substituents LogP (Predicted) Reactivity Highlights
2-Chloro-3-(difluoromethoxy)-6-iodopyridine Cl, -OCF₂H, I ~3.2 High electrophilicity at C-6 (Iodo); Suzuki coupling candidate
6-Iodo-2,3-dimethoxypyridine -OCH₃, I ~1.8 Low reactivity due to electron-donating groups
2-Chloro-6-methoxy-3-nitropyridine Cl, -NO₂, -OCH₃ ~1.5 Nitro group enables reduction to amines
6-Chloro-2-carboxy-3-fluoropyridine Cl, -COOH, F ~0.5 Water-soluble; acidic proton at C-2

LogP values estimated using fragment-based methods.

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